REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12](OC(C)C)=[O:13])[CH:11]=1.[CH2:28]([CH2:30][NH2:31])[OH:29]>C1COCC1>[CH3:27][C:23]1[CH:24]=[CH:25][CH:26]=[C:2]([CH3:1])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12]([NH:31][CH2:30][CH2:28][OH:29])=[O:13])[CH:11]=1
|
Name
|
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
|
Quantity
|
11.3 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(CNC=2C=3N(C=C(C2)C(=O)OC(C)C)C(=C(N3)C)C)C(=CC=C1)C
|
Name
|
|
Quantity
|
18.97 kg
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
45 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at about 20° C
|
Type
|
DISTILLATION
|
Details
|
Some solvent was distilled off
|
Type
|
ADDITION
|
Details
|
THF (35L) was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
DISTILLATION
|
Details
|
The procedure of adding THF and distilling it
|
Type
|
ADDITION
|
Details
|
To the suspension ethanol (140L) was added
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated to reflux
|
Type
|
CUSTOM
|
Details
|
To obtain a clear solution additional ethanol (13L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CNC=2C=3N(C=C(C2)C(=O)NCCO)C(=C(N3)C)C)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12](OC(C)C)=[O:13])[CH:11]=1.[CH2:28]([CH2:30][NH2:31])[OH:29]>C1COCC1>[CH3:27][C:23]1[CH:24]=[CH:25][CH:26]=[C:2]([CH3:1])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12]([NH:31][CH2:30][CH2:28][OH:29])=[O:13])[CH:11]=1
|
Name
|
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
|
Quantity
|
11.3 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(CNC=2C=3N(C=C(C2)C(=O)OC(C)C)C(=C(N3)C)C)C(=CC=C1)C
|
Name
|
|
Quantity
|
18.97 kg
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
45 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at about 20° C
|
Type
|
DISTILLATION
|
Details
|
Some solvent was distilled off
|
Type
|
ADDITION
|
Details
|
THF (35L) was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
DISTILLATION
|
Details
|
The procedure of adding THF and distilling it
|
Type
|
ADDITION
|
Details
|
To the suspension ethanol (140L) was added
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated to reflux
|
Type
|
CUSTOM
|
Details
|
To obtain a clear solution additional ethanol (13L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CNC=2C=3N(C=C(C2)C(=O)NCCO)C(=C(N3)C)C)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |